molecular formula C12H11ClN2O2S B1404781 Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 165682-92-8

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B1404781
M. Wt: 282.75 g/mol
InChI Key: XEVHGCIRKWOSHE-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are a class of organic compounds that contain a five-membered C3NS ring .


Synthesis Analysis

While specific synthesis methods for “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” were not found, similar compounds have been synthesized through various methods. For instance, ketamine, a compound with a similar structure, has been synthesized in a five-step process involving the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and rearrangement .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” would likely be determined through techniques such as X-ray crystallography, as has been done for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” would likely depend on the specific conditions and reagents present. As an organic compound containing a thiazole ring, it could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” would likely be determined through experimental analysis. Similar compounds have been characterized using techniques such as FTIR and NMR .

Scientific Research Applications

Molecular Structure Analysis

Research on compounds similar to Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate, such as Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has contributed to understanding molecular structures through crystallography. These studies offer insights into how molecules associate via hydrogen bonds and other interactions, providing foundational knowledge for designing new compounds with desired properties (Lynch & Mcclenaghan, 2004).

Synthesis of Novel Compounds

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate serves as a precursor or intermediate in synthesizing novel compounds. For instance, it has been utilized in creating new 2-amino-1,3-thiazole-5-carboxylates through innovative methods like ultrasonic and thermally mediated nucleophilic displacement. These novel compounds find applications in various fields, including pharmaceuticals and materials science (Baker & Williams, 2003).

Chemical Modifications and Analyses

The compound's derivatives undergo chemical modifications to study their properties and potential applications. For example, ethyl 2-amino-thiazole-4-carboxylate derivatives have been synthesized and analyzed to explore their antimicrobial properties. Such studies contribute to the development of new antimicrobial agents and enhance understanding of the relationship between chemical structure and biological activity (Desai, Bhatt, & Joshi, 2019).

Material Science Applications

In material science, derivatives of Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate have been investigated for their corrosion inhibition properties. Studies on compounds like ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate have shown potential in preventing corrosion in various metals, indicating the broader applicability of these derivatives in protecting industrial materials (Raviprabha & Bhat, 2019).

Safety And Hazards

The safety and hazards associated with “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” and similar compounds could include further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

ethyl 2-(2-chloroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVHGCIRKWOSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate

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